1-(2-bromobenzoyl)-3-phenylpyrrolidine
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Overview
Description
1-(2-Bromobenzoyl)-3-phenylpyrrolidine is an organic compound that belongs to the class of pyrrolidines. This compound features a bromobenzoyl group attached to the nitrogen atom of a pyrrolidine ring, with a phenyl group at the 3-position of the pyrrolidine ring. The presence of both bromobenzoyl and phenyl groups imparts unique chemical properties to this molecule, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-bromobenzoyl)-3-phenylpyrrolidine typically involves the acylation of 3-phenylpyrrolidine with 2-bromobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
3-phenylpyrrolidine+2-bromobenzoyl chloride→this compound+HCl
The reaction is usually conducted in an inert solvent like dichloromethane at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromobenzoyl)-3-phenylpyrrolidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromobenzoyl group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group in the bromobenzoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The phenyl group can undergo oxidation to form phenolic derivatives under strong oxidizing conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) can facilitate substitution reactions.
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products
Substitution: Formation of substituted derivatives where the bromine atom is replaced by the nucleophile.
Reduction: Formation of 1-(2-hydroxybenzoyl)-3-phenylpyrrolidine.
Oxidation: Formation of phenolic derivatives or quinones.
Scientific Research Applications
1-(2-Bromobenzoyl)-3-phenylpyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-bromobenzoyl)-3-phenylpyrrolidine depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromobenzoyl group can form covalent bonds with nucleophilic sites on proteins, altering their function. Additionally, the phenyl group can engage in π-π interactions with aromatic residues in proteins, further modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Bromobenzoyl)proline
- 1-(Phenylacetyl)pyrrolidine
- 1-(2-Fluorolsulfonyl)ethyl-L-proline
Uniqueness
1-(2-Bromobenzoyl)-3-phenylpyrrolidine is unique due to the presence of both a bromobenzoyl group and a phenyl group on the pyrrolidine ring. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. The bromobenzoyl group provides a site for nucleophilic substitution, while the phenyl group enhances the compound’s ability to interact with aromatic residues in biological targets.
Properties
IUPAC Name |
(2-bromophenyl)-(3-phenylpyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO/c18-16-9-5-4-8-15(16)17(20)19-11-10-14(12-19)13-6-2-1-3-7-13/h1-9,14H,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUEVQEVIOYNMBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2)C(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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